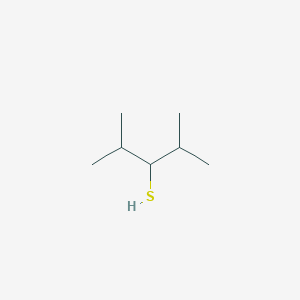

2,4-Dimethylpentane-3-thiol

Description

Properties

IUPAC Name |

2,4-dimethylpentane-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-5(2)7(8)6(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRMRLSGGXXEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2,4 Dimethylpentane 3 Thiol

Direct Synthesis of 2,4-Dimethylpentane-3-thiol from Precursors

The direct synthesis of this compound can be achieved through the transformation of oxygenated precursors or by employing modern thiolation techniques suitable for complex alkyl structures.

Synthesis from 2,4-Dimethylpentan-3-ol and Related Oxygenated Derivatives

A primary route to this compound involves the conversion of its corresponding alcohol, 2,4-dimethylpentan-3-ol. This precursor alcohol is readily synthesized via a Grignard reaction. A common method involves the reaction of 2-methylpropanal with isopropyl magnesium iodide doubtnut.com.

Once the precursor alcohol, 2,4-dimethylpentan-3-ol, is obtained, it can be converted to the target thiol. This transformation typically involves the substitution of the hydroxyl group with a thiol group. While direct conversion can be challenging, methods involving activation of the alcohol, for instance, by converting it into a good leaving group like a tosylate, followed by nucleophilic substitution with a sulfur source (e.g., sodium hydrosulfide), are standard practice in organic synthesis.

Development of Novel Thiolation Reactions for Branched Alkyl Scaffolds

Recent advancements in organic synthesis have introduced novel thiolation methods applicable to complex and branched molecules like 2,4-dimethylpentane. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.

One such strategy is the nickel-catalyzed cross-electrophile coupling, which uses N-thiophthalimides as stable, "thiol-free" thiolating agents. This approach is effective for a wide range of organic halides and features low catalyst loading and good functional group tolerance under base-free conditions hznu.edu.cn. Another innovative method utilizes silica (B1680970) nanoparticles as a reusable, neutral catalyst for the straightforward synthesis of thioethers from alkyl halides and thiols researchgate.net. While this is for thioether synthesis, the principles of activating branched alkyl halides are relevant. The thermodynamics of ligand exchange involving branched alkylthiols on nanocrystal surfaces have also been studied, providing insights into the behavior of these molecules, which can inform synthetic strategies acs.org.

Evaluation of Established Thiol Synthesis Routes (e.g., via thiocarbamate intermediates, thiourea)

Established methods for thiol synthesis remain highly relevant for producing compounds like this compound, typically starting from an appropriate alkyl halide such as 3-bromo-2,4-dimethylpentane.

Thiourea (B124793) Route: The use of thiourea is a classic and highly effective method for preparing thiols from alkyl halides. libretexts.orglibretexts.org This two-step process circumvents the common issue of sulfide (B99878) byproduct formation, which can occur in direct reactions with hydrosulfide (B80085) anion libretexts.orgjove.com. The reaction proceeds via an SN2 mechanism where the alkyl halide is treated with thiourea to form a stable, intermediate alkylisothiouronium salt. This salt is then hydrolyzed with an aqueous base to yield the final thiol. jove.comchemistrysteps.com

Thiocarbamate Intermediate Route: Thiocarbamates serve as versatile intermediates in thiol synthesis. S-alkyl thiocarbamates can be prepared through various methods, including a Mitsunobu-based protocol that reacts a thiol with an amine and carbon dioxide, though this is for synthesizing the thiocarbamate from a pre-existing thiol organic-chemistry.org. More relevant to the synthesis of a new thiol, N-aryl thiocarbamates can be lithiated and undergo rearrangement and subsequent hydrolysis to yield tertiary thiols. beilstein-journals.orgnih.gov A general method for preparing S-alkyl thiocarbamates involves reacting a precursor thiol with trichloroacetyl chloride to form an S-alkyl trichloroacetyl thioester intermediate, which then reacts with an amine google.com. The reverse process, where the thiocarbamate is cleaved to release the thiol, is a key application in synthesis.

| Method | Starting Material | Key Intermediate | Advantages | Disadvantages | Citations |

| Thiourea | Alkyl Halide | Alkylisothiouronium Salt | Prevents sulfide byproduct formation; uses stable reagents. | Two-step process; requires hydrolysis. | libretexts.orglibretexts.orgjove.comchemistrysteps.com |

| Thiocarbamate | Alkyl Halide, Alcohol | S-Alkyl Thiocarbamate | Can be used for complex (e.g., tertiary) thiols; intermediates are often stable. | Can involve multi-step sequences and hazardous reagents like phosgene (B1210022) in older methods. | beilstein-journals.orgnih.govgoogle.com |

Stereoselective Synthesis of this compound Enantiomers

The carbon atom bearing the thiol group in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers. The production of enantiomerically pure forms requires stereoselective synthetic methods.

Chiral Resolution Techniques for this compound

Chiral resolution is a common technique for separating a racemic mixture into its individual enantiomers tcichemicals.com. This process typically involves reacting the racemic thiol with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent is removed from each diastereomer to yield the pure enantiomers of the thiol. While specific examples detailing the resolution of this compound are not prevalent, the general principles of forming diastereomeric derivatives would apply tcichemicals.comacs.org. For instance, the racemic thiol could be reacted with a chiral carboxylic acid to form diastereomeric thioesters, which could then be separated and hydrolyzed.

Asymmetric Synthetic Strategies for the Chiral Thiol

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution and the loss of 50% of the material. Such strategies often employ chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.

For a molecule like this compound, an asymmetric approach could involve the enantioselective reduction of a precursor ketone, 2,4-dimethylpentan-3-one, to the chiral alcohol 2,4-dimethylpentan-3-ol, followed by a stereoretentive conversion of the alcohol to the thiol. Alternatively, asymmetric conjugate additions or alkylations can establish the required stereocenter early in the synthesis nih.gov. For example, methods have been developed for the asymmetric synthesis of tertiary thiols using chiral thiocarbamate intermediates derived from chiral auxiliaries beilstein-journals.orgnih.gov. Furthermore, organocatalysis has been used for the enantioselective addition of thiols to various electrophiles, establishing chiral sulfur-containing centers with high enantioselectivity beilstein-journals.org. The use of chiral phosphonate (B1237965) esters, such as those derived from 2,4-dimethylpentan-3-ol, has been shown to be effective in inducing high stereoselectivity in certain reactions, highlighting the influence of such bulky, chiral structures unl.pt.

Mechanistic Insights into Stereocontrol in Thiol Formation

Achieving stereocontrol in the formation of thiols, particularly those with multiple chiral centers such as this compound, is a significant challenge in synthetic chemistry. The spatial arrangement of substituents around a stereocenter profoundly influences the molecule's properties, making the development of stereoselective synthetic methods a key area of research.

The stereochemical outcome of a reaction is determined by the energy differences between the diastereomeric transition states. For the synthesis of a specific stereoisomer of this compound, the synthetic strategy must favor one transition state over all others. This can be achieved through various means, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled approaches where existing stereocenters in the starting material direct the formation of new ones.

One area of advancement is in metal-catalyzed reactions. For instance, titanocene(III)-promoted radical reactions have been used for the stereoselective synthesis of complex molecules. ugr.es In a hypothetical application to a precursor of this compound, such a catalyst could create a chiral environment that directs the approach of a sulfur-donating reagent to a specific face of the substrate, thereby controlling the stereochemistry of the newly formed carbon-sulfur bond. The choice of metal and its associated ligands is critical, as they form a chiral pocket that dictates the stereochemical pathway. thieme.de

Furthermore, in reactions like the Prins cyclization for forming substituted piperidines, the choice of catalyst (e.g., a Brønsted acid vs. a Lewis acid like MeAlCl₂) can completely switch the diastereoselectivity of the product. rsc.org This highlights that reaction conditions and catalyst choice are paramount in guiding the reaction toward the desired stereoisomer under either kinetic or thermodynamic control. rsc.org For a molecule like this compound, which possesses two stereocenters at carbons 2 and 4, controlling the relative stereochemistry (syn vs. anti) is crucial and depends heavily on these mechanistic factors.

Emerging Synthetic Strategies for Highly Branched Thiols

The demand for complex, highly branched polymeric materials has driven the development of new synthetic methods. Thiol-ene and thiol-yne "click" chemistry have emerged as powerful and efficient strategies for creating highly functional and branched structures. smu.eduwikipedia.orgmagtech.com.cn These reactions are characterized by high yields, mild reaction conditions, and tolerance to a wide variety of functional groups, making them ideal for complex macromolecular synthesis. wikipedia.orgyoutube.com

The thiol-yne reaction, in particular, is exceptionally suited for creating hyperbranched polymers. acs.orgnih.gov This reaction involves the addition of two thiol molecules across an alkyne bond, typically initiated by UV radiation in the presence of a photoinitiator. acs.orgnih.gov The sequential addition process naturally leads to the formation of a branch point. When applied to monomers containing both an alkyne and a thiol group (an AB₂ type monomer), this reaction can produce hyperbranched polymers in a single step with a high degree of branching (DB). d-nb.info

Research has demonstrated the synthesis of hyperbranched polymers from small organic molecules and linear polymers functionalized with alkyne and thiol groups. acs.org The reaction is rapid, often reaching completion within minutes of UV irradiation. nih.gov The resulting hyperbranched polymers have properties significantly different from their linear analogs and are promising for applications in drug delivery and materials science. acs.orgnih.gov

Below is a data table summarizing research findings on the synthesis of hyperbranched polymers using thiol-yne chemistry, illustrating the versatility of this emerging strategy.

| Monomer Type | Initiator/Conditions | Resulting Polymer Architecture | Molecular Weight (Mw) | Degree of Branching (DB) | Reference |

| AB₂ Monomer (Small Molecule) | UV Radiation, Photoinitiator | Hyperbranched Polymer | High (e.g., 15,000 g/mol ) | ~1.0 | d-nb.info |

| Diblock Copolymer (DMAm-Sty) | UV Radiation, Photoinitiator | Hyperbranched Alternating Block Copolymer | 15,000 g/mol | High | rsc.org |

| Diblock Copolymer (tBA-Sty) | UV Radiation, Photoinitiator | Hyperbranched Alternating Block Copolymer | 37,000 g/mol | High | rsc.org |

| Linear Polymer with α-alkyne and ω-thiol | UV Radiation, Photoinitiator | Functional Hyperbranched Polymer | High | Nearly 1.0 | acs.org |

This table is interactive. Users can sort and filter the data based on the columns.

These emerging strategies, while not yet applied to the specific synthesis of discrete molecules like this compound, showcase powerful methodologies for the construction of highly branched thioether linkages, which is the core structural motif of such compounds. The principles of thiol-ene and thiol-yne chemistry could potentially be adapted for the controlled synthesis of complex, non-polymeric branched thiols in the future. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of 2,4 Dimethylpentane 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

The structure of 2,4-dimethylpentane-3-thiol, with its branched alkyl framework and central thiol group, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. Due to the molecule's symmetry around the C3 carbon, several nuclei are chemically equivalent, simplifying the spectra.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is characterized by four unique proton environments. The thiol proton (-SH) typically appears as a singlet in the range of 1.2-1.8 ppm, though its chemical shift can be variable and it may not exhibit coupling with adjacent protons. rsc.org The protons of the four methyl groups are equivalent due to symmetry and appear as a doublet. The two methine protons at the C2 and C4 positions are also equivalent and present as a multiplet. The proton attached to the carbon bearing the thiol group (C3) appears as a multiplet due to coupling with the neighboring methine protons.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum shows four distinct signals, reflecting the four unique carbon environments in the molecule. The carbon atom bonded to the thiol group (C3) is expected to have a chemical shift influenced by the sulfur atom. The carbons of the two equivalent methine groups (C2 and C4) will produce a single signal, as will the carbons of the four equivalent methyl groups. docbrown.infochemicalbook.com

A summary of the predicted NMR spectral assignments for this compound is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Notes |

| 1, 1', 5, 5' | ¹H | ~0.9 | Doublet | Four equivalent methyl groups |

| 2, 4 | ¹H | ~1.7-2.0 | Multiplet | Two equivalent methine (CH) groups |

| 3 | ¹H | ~2.5-3.0 | Multiplet | Methine proton attached to sulfur |

| SH | ¹H | ~1.2-1.8 | Singlet | Thiol proton; shift can be variable |

| 1, 1', 5, 5' | ¹³C | ~20-25 | - | Four equivalent methyl carbons |

| 2, 4 | ¹³C | ~30-35 | - | Two equivalent methine (CH) carbons |

| 3 | ¹³C | ~45-55 | - | Carbon attached to sulfur |

Multidimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable. walisongo.ac.idnanalysis.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. youtube.com For this compound, cross-peaks would be expected between the proton at C3 and the methine protons at C2 and C4. Further correlations would be seen between the C2/C4 methine protons and the protons of the adjacent methyl groups. This confirms the sequence of atoms within the isopropyl groups and their connection to the central C3 carbon. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. nanalysis.compressbooks.pub An HSQC spectrum would show a cross-peak connecting the ¹H signal of the C3 proton to the ¹³C signal of the C3 carbon. Similarly, it would correlate the ¹H signals of the methyl and methine groups with their corresponding ¹³C signals, allowing for definitive assignment of the carbon skeleton. youtube.comlibretexts.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns under ionization. acs.org

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. uni-saarland.de The fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound (C₇H₁₆S, molecular weight: 132.27 g/mol ), the molecular ion peak [M]⁺• is expected at a mass-to-charge ratio (m/z) of 132. uni.lu The fragmentation of aliphatic thiols is characterized by several key pathways: acs.orglibretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for thiols. For this molecule, cleavage of the C2-C3 or C3-C4 bond would result in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment ion.

Loss of SH: Cleavage of the C-S bond can lead to the loss of a sulfhydryl radical (•SH).

Alkane-type Fragmentation: The hydrocarbon backbone can fragment similarly to alkanes, involving the loss of alkyl radicals such as methyl (•CH₃) or isopropyl. docbrown.infodocbrown.infodocbrown.info

Interactive Data Table: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 132 | [C₇H₁₆S]⁺• | - (Molecular Ion) |

| 89 | [C₄H₉S]⁺ | •C₃H₇ (Isopropyl radical) |

| 99 | [C₇H₁₅]⁺ | •SH (Sulfhydryl radical) |

| 87 | [C₆H₁₅]⁺ | •CH₃ (Methyl radical) |

| 57 | [C₄H₉]⁺ | •C₃H₇S |

| 43 | [C₃H₇]⁺ | •C₄H₉S |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). chimia.chresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition. europa.euuky.edu

For this compound, the predicted monoisotopic mass of the molecular ion [M]⁺• is 132.09727 Da. uni.lu HRMS can experimentally verify this exact mass, confirming the elemental formula as C₇H₁₆S. This capability distinguishes it from other compounds that might have the same nominal mass of 132, such as C₈H₁₂O (132.08882 Da) or C₉H₁₆ (132.12520 Da).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide characteristic information about the functional groups present. spectroscopyonline.com

For this compound, the spectra would be dominated by the vibrations of the alkyl framework, but the key diagnostic peaks are those associated with the thiol group.

C-H Stretching and Bending: Strong absorptions corresponding to C-H stretching vibrations in the methyl and methine groups are expected in the IR spectrum in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear in the 1365-1480 cm⁻¹ range. nih.gov

S-H Stretch: The most characteristic vibration for a thiol is the S-H stretch. This peak is typically observed in the IR spectrum as a weak but sharp absorption around 2550 cm⁻¹. rsc.org In the Raman spectrum, the S-H stretch often gives a strong and easily identifiable signal, making it a valuable complementary technique for identifying thiols. rsc.orgresearchgate.net

C-S Stretch: The C-S stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 750 cm⁻¹. rsc.orgrsc.org This absorption is often weak in the IR spectrum. iosrjournals.org

S-H Bend: The S-H bending mode is generally observed in the range of 850-950 cm⁻¹. rsc.orgrsc.org

Interactive Data Table: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Intensity |

| C-H Stretch | 2850-3000 | IR, Raman | Strong (IR), Strong (Raman) |

| S-H Stretch | ~2550 | IR, Raman | Weak (IR), Strong (Raman) |

| C-H Bend | 1365-1480 | IR, Raman | Medium-Strong (IR) |

| S-H Bend | 850-950 | IR, Raman | Weak-Medium |

| C-S Stretch | 600-750 | IR, Raman | Weak-Medium |

Advanced Chromatographic Separations for Purity and Isomer Analysis

The accurate identification and quantification of this compound, particularly in complex matrices or when assessing isomeric purity, necessitates the use of advanced chromatographic techniques. The inherent characteristics of thiols—namely their high reactivity, volatility, and often low concentration—present significant analytical challenges. mdpi.comresearchgate.netresearchgate.net Effective separation is crucial not only for isolating the target analyte from interfering compounds but also for resolving its different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netnih.gov However, due to the low concentrations and high reactivity of thiols, direct analysis is often difficult, yielding poor chromatographic behavior and detection limits that are above sensory thresholds. nih.gov Optimization of the entire analytical method, from sample preparation to detection, is therefore critical for achieving the required sensitivity and selectivity. chromatographyonline.com

Sample Preparation and Derivatization: A primary strategy to overcome the challenges of thiol analysis is derivatization, which converts the reactive thiol group into a more stable and readily detectable derivative. nih.gov This process can improve stability, chromatographic peak shape, and mass spectrometric response. nih.gov One common agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with thiols to form PFB derivatives. mdpi.comnih.govacs.org This approach has been shown to yield good linearity and sub-sensory threshold detection limits, especially when using sensitive detection modes like negative ion chemical ionization (NCI-MS). nih.gov

Extraction and pre-concentration techniques are also vital. Headspace solid-phase microextraction (HS-SPME) is frequently employed for volatile sulfur compounds. nih.govacs.org Optimization of HS-SPME parameters—such as fiber coating, extraction time and temperature, and sample matrix modifications (e.g., salt addition)—can significantly enhance extraction efficiency and improve detection limits. nih.govnih.gov For instance, an automated on-fiber derivatization HS-SPME method has been developed for analyzing hop-derived thiols in beer, demonstrating excellent performance. acs.org

GC-MS and GC-MS/MS Parameters: The choice of GC column and operating conditions is paramount. A capillary column is typically used for separation. iwaponline.com The temperature program, carrier gas flow rate, and injection mode must be carefully optimized to ensure efficient separation and sharp peaks. iwaponline.comnih.gov For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power compared to conventional one-dimensional GC, making it ideal for detecting low-concentration analytes in intricate matrices. acs.org

The mass spectrometer settings determine the sensitivity and selectivity of detection. While standard electron ionization (EI) is widely used, tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for trace analysis in complex samples. researchgate.netacs.orgnih.gov

Below is a table summarizing typical optimized parameters for the GC-MS analysis of volatile thiols.

| Parameter | Optimized Condition/Value | Purpose/Rationale |

| Sample Prep | Derivatization with PFBBr; HS-SPME | Improves stability and detectability; pre-concentrates volatile analytes. nih.govacs.org |

| GC Column | Rxi-5Sil (30 m × 0.25 mm × 0.25 μm) or equivalent polar column | A slightly polar phase is often used for separating polar analytes like thiols. iwaponline.comsigmaaldrich.com |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. nih.gov |

| Carrier Gas | Helium (>99.999%) | Inert gas that carries the sample through the column. iwaponline.comnih.gov |

| Oven Program | Example: 40°C (2 min), ramp 15°C/min to 150°C (2 min) | Optimized temperature ramp to separate compounds based on their boiling points and column interactions. iwaponline.com |

| MS Ion Source Temp. | 230 °C | Ensures efficient ionization of the analyte. iwaponline.comnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or MRM (for MS/MS) | Increases sensitivity and selectivity by monitoring only specific m/z values characteristic of the analyte. nih.govmdpi.com |

Development of Specialized Stationary Phases for Thiol Detection and Separation

The stationary phase within the GC column is the critical component responsible for the chemical separation of analytes. sigmaaldrich.com The development and selection of specialized stationary phases are crucial for resolving complex mixtures containing thiols and for separating their isomers.

For polar compounds like thiols, polar stationary phases are generally employed. sigmaaldrich.com These phases interact with polar analytes through dipole-dipole or hydrogen bonding interactions, in addition to dispersive forces. Common polar stationary phases include those with polyethylene (B3416737) glycol (PEG) backbones, often referred to as "WAX" columns, and various cyanopropyl-substituted polysiloxane phases. sigmaaldrich.comchromatographyonline.com However, the high reactivity of thiols can lead to interactions with active sites on the stationary phase or column material, causing peak tailing and potential degradation of the column, especially highly polar wax-based columns. chromatographyonline.com

Isomer Analysis: this compound possesses two chiral centers (at carbons 2 and 4), meaning it can exist as multiple stereoisomers. Separating these isomers is essential for stereospecific studies. This requires the use of a chiral stationary phase. drawellanalytical.com Chiral columns are designed to have different affinities for the enantiomers of a compound, allowing for their separation. drawellanalytical.com Alternatively, a non-chiral column can be used if the isomers are first derivatized with a chiral reagent. acs.org

Advanced Stationary Phase Technologies: Porous Layer Open Tubular (PLOT) columns are another type of specialty column used for the analysis of very volatile compounds and gases. drawellanalytical.com These columns have a porous material coated on the inner wall of the capillary, providing high retention and resolution for light analytes. drawellanalytical.com For extremely complex samples, the use of ionic liquids as stationary phases has been an area of novel research, offering unique selectivities and high thermal stability. acs.org

The table below outlines various stationary phase types and their relevance to thiol analysis.

| Stationary Phase Type | Chemical Nature | Application in Thiol Analysis |

| Standard Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1) | General purpose, separates based on boiling point; less ideal for polar thiols. sigmaaldrich.com |

| Intermediate Polarity | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5) | Common general-purpose phase, can be used for thiols but may show peak tailing. iwaponline.com |

| Polar (WAX type) | Polyethylene Glycol (PEG) | Strong interactions with polar thiols, good for separation but can be susceptible to degradation from water or reactive analytes. chromatographyonline.com |

| High Polarity | Biscyanopropyl/Cyanopropylphenyl Polysiloxane | Provides high polarity and unique selectivity for polar and polarizable compounds. |

| Chiral Phases | e.g., Cyclodextrin derivatives | Essential for the separation of stereoisomers of chiral thiols like this compound. drawellanalytical.com |

| PLOT Columns | e.g., Alumina, Porous Polymers | Used for separating highly volatile sulfur compounds and permanent gases. drawellanalytical.com |

Chemical Reactivity, Reaction Mechanisms, and Catalytic Roles of 2,4 Dimethylpentane 3 Thiol

Organic Transformations Involving the Thiol Group

The thiol group is a versatile functional group, and in 2,4-Dimethylpentane-3-thiol, it engages in a variety of organic transformations, including click chemistry, oxidation, and nucleophilic reactions.

Thiol-ene and thiol-yne reactions are powerful "click chemistry" tools for constructing carbon-sulfur bonds, widely used in polymer and materials science for creating functional materials, hydrogels, and high refractive index polymers. usm.edursc.orgd-nb.info These reactions can proceed through either a radical-mediated or a nucleophilic pathway. thieme-connect.de

In the radical-mediated pathway, a thiyl radical, which can be generated from this compound using a photo- or thermal initiator, adds across a double (ene) or triple (yne) bond. d-nb.infothieme-connect.de This is followed by a hydrogen abstraction from another thiol molecule, propagating the chain reaction. thieme-connect.de The thiol-yne reaction can proceed in two steps, with a second thiol molecule adding to the resulting vinyl sulfide (B99878), leading to highly cross-linked or hyperbranched polymers. rsc.orgresearchgate.net

The nucleophilic pathway, such as a Michael addition, involves the addition of a thiolate anion to an electron-deficient alkene. researchgate.net

While specific studies detailing the use of this compound in these reactions are not prevalent, its thiol group allows it to be a viable reactant. The steric hindrance from the flanking isopropyl groups might influence the reaction kinetics compared to less bulky thiols.

Table 1: Theoretical Thiol-Ene and Thiol-Yne Reactions with this compound

| Reaction Type | Reactant B | Product Structure | Potential Application |

|---|---|---|---|

| Radical Thiol-Ene | Allyl methacrylate | C₁₄H₂₆O₂S | Polymer Synthesis |

| Radical Thiol-Yne | Propargyl acrylate | C₁₃H₂₂O₂S (mono-adduct) / C₂₀H₃₈O₂S₂ (di-adduct) | Cross-linked Polymers |

This table presents theoretical products based on established thiol-ene and thiol-yne reaction mechanisms.

The sulfur atom in this compound is susceptible to oxidation, leading to different products depending on the oxidant used. masterorganicchemistry.com

Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), typically oxidize thiols to disulfides. In the case of this compound, this would result in the formation of bis(2,4-dimethylpentan-3-yl) disulfide through the coupling of two thiyl radicals.

Stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or ozone (O₃) can further oxidize the sulfur atom. masterorganicchemistry.com This can lead to the formation of the corresponding sulfinic acid (R-SO₂H) and ultimately the sulfonic acid (R-SO₃H). The intermediate thioether (sulfide) formed in some reactions can also be oxidized to a sulfoxide (B87167) (R₂SO) and then a sulfone (R₂SO₂). masterorganicchemistry.com

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Product Name | Chemical Formula |

|---|---|---|

| Iodine (I₂) | Bis(2,4-dimethylpentan-3-yl) disulfide | C₁₄H₃₀S₂ |

This table shows expected products from the oxidation of this compound based on general thiol chemistry.

Thiols are known to be excellent nucleophiles, especially in their deprotonated thiolate form. masterorganicchemistry.com this compound, with a pKa similar to other alkanethiols, can be readily converted to its conjugate base, 2,4-dimethylpentane-3-thiolate, by a suitable base. This thiolate is a potent nucleophile.

In nucleophilic substitution reactions , the thiolate can participate in S_N2 reactions, displacing a leaving group from an alkyl halide to form a thioether (sulfide). masterorganicchemistry.com For example, the reaction of 2,4-dimethylpentane-3-thiolate with methyl iodide would yield methyl 2,4-dimethylpentan-3-yl sulfide. The bimolecular nature of the S_N2 reaction means that steric hindrance around the nucleophilic sulfur atom can slow the reaction rate. libretexts.org

Nucleophilic addition reactions are also common for thiols. The thiolate can add to carbonyl compounds, such as aldehydes and ketones, to form hemithioacetals and thioacetals. It can also participate in Michael additions to α,β-unsaturated carbonyl compounds.

A more recent development is the desulfurization of thiols for nucleophilic substitution, where a Ph₃P/ICH₂CH₂I system can activate the thiol for substitution with a range of nucleophiles, including amines and carboxylates. cas.cn This method could potentially be applied to this compound.

Participation in Organometallic Chemistry and Catalysis

The sulfur atom in this compound possesses lone pairs of electrons, enabling it to act as a ligand in organometallic complexes and potentially participate in catalytic cycles.

The thiol group can coordinate to a variety of transition metals, and thiolates are common ligands in coordination chemistry. This compound could serve as a monodentate ligand, binding to a metal center through its sulfur atom. The bulky isopropyl groups would exert significant steric influence on the coordination environment of the metal, potentially affecting the stability, reactivity, and selectivity of the resulting complex.

This steric bulk could be advantageous in ligand design, for example, to create a specific coordination pocket around a metal catalyst, thereby influencing the selectivity of a catalytic reaction. While specific coordination complexes of this compound are not widely reported, the principles of thiol coordination chemistry suggest its viability as a ligand. tennessee.edursc.org The design of ligands with specific steric and electronic properties is crucial for controlling the outcome of catalytic reactions. uwo.ca

Thiols can participate in various catalytic cycles. For instance, in certain transition metal-catalyzed reactions, thiols can serve as directing groups to achieve selective C-H functionalization. scispace.com They can also act as hydrogen donors in radical reactions or other reduction processes.

The ability of this compound to act as a hydrogen donor is based on the relatively weak S-H bond compared to O-H or C-H bonds. A thiyl radical can be formed, which can then participate in subsequent steps of a catalytic cycle. While mechanistic studies specifically involving this compound are scarce, its fundamental properties suggest it could play a role in such catalytic systems. For example, in processes requiring a sterically hindered hydrogen atom transfer agent, this thiol could be a suitable candidate. The principles of organocatalysis also open avenues where chiral derivatives of such thiols could be employed in asymmetric synthesis. unl.pt

Regioselectivity and Stereoselectivity in Reactions Involving the this compound Moiety

Regioselectivity

In reactions such as the radical-mediated addition of thiols to alkenes (thiol-ene reaction), the regioselectivity is often governed by the stability of the resulting carbon-centered radical intermediate. The addition of a thiyl radical to an unsymmetrical alkene can, in principle, yield two different regioisomers. For terminal alkenes, the thiyl radical typically adds to the less substituted carbon, leading to the formation of the more stable secondary or tertiary radical intermediate. This is known as the anti-Markovnikov addition product. masterorganicchemistry.com

The significant steric hindrance presented by the two isopropyl groups attached to the carbon bearing the thiol in this compound would be expected to further enforce this regioselectivity. The bulky 2,4-dimethylpentyl group would disfavor addition at the more substituted carbon of the alkene due to increased steric repulsion in the transition state.

Stereoselectivity

The stereochemical outcome of reactions involving the this compound moiety, particularly in additions to prochiral substrates, is a key consideration. When a thiol adds to a prochiral alkene or carbonyl compound, a new stereocenter is created. The diastereoselectivity of such reactions is influenced by a combination of steric and electronic factors.

In the context of Michael additions, where a thiolate adds to an α,β-unsaturated carbonyl compound, the stereoselectivity can be influenced by the reaction conditions, such as the solvent and the nature of the base used to generate the thiolate. wikipedia.orglibretexts.org The bulky nature of the 2,4-dimethylpentane-3-thiolate would likely play a significant role in directing the approach of the nucleophile to the Michael acceptor, potentially leading to high diastereoselectivity. The large steric profile of the 2,4-dimethylpentyl group can effectively shield one face of the approaching nucleophile, favoring the formation of one diastereomer over the other.

While specific data is not available for this compound, studies on other sterically hindered thiols in thiol-ene reactions have shown that increasing steric bulk on the thiol can have a substantial effect on reaction kinetics. researchgate.net This kinetic effect can, in turn, influence the selectivity of the reaction, as different reaction pathways may have different activation energies.

Use as a Chiral Auxiliary

Although this compound itself is not chiral, its derivatives could potentially be used as chiral auxiliaries if a stereocenter is introduced elsewhere in the molecule or if it is used to resolve a racemic mixture. Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.netyork.ac.uk The steric bulk of the 2,4-dimethylpentyl group could be advantageous in a chiral auxiliary context, as it could effectively block one face of a reactive center, leading to high levels of asymmetric induction. For instance, in a hypothetical scenario where a chiral derivative of this compound is attached to a prochiral enolate, the bulky group could direct the approach of an electrophile, leading to the preferential formation of one enantiomer.

While no specific examples of this compound being used as a chiral auxiliary were found, the principles of asymmetric synthesis suggest that its steric properties could be exploited for such purposes.

Table of Compounds

| Compound Name |

| This compound |

| 2,4-dimethylpentane |

| isobutane |

| propylene |

| n-heptane |

| 2,4-dimethylpentan-3-ol |

| 2-bromo-2,4-dimethylpentane |

| 2,4-dimethylpentan-3-one |

| (Z)-2,2,2-trifluoro-N-methylethan-1-imine oxide |

| propane-2-thione |

| (Z)-2,2,2-trifluoro-N-phenylethan-1-imine oxide |

| 2,4-dimethylpentane-3-thione |

| 1,3,4-thiadiazole |

| 5,6-dihydro-1,3,4-thiadiazin-5-ols |

| 1,3,4-thiadiazin-5-ones |

General Principles of Diastereoselective Reactions: The formation of stereoisomers is dependent on the spatial interactions between the inducing stereogenic center and the prochiral reaction center. Effective control of the conformation of the bonds connecting these centers is crucial for achieving high diastereoselectivity, particularly in acyclic substrates.

Thiol-Ene Reactions: The rate of thiol-ene reactions is significantly affected by the substitution pattern of the thiol. Increasing steric hindrance, such as moving from a primary to a tertiary thiol, generally decreases the reaction rate. This effect is particularly pronounced in reactions where the chain transfer step is rate-limiting.

Michael Addition of Thiols: The thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. The reaction is highly efficient and selective, proceeding via the formation of a thiolate that then attacks the Michael acceptor. The stereoselectivity of this addition can be influenced by the structure of the reactants and the reaction conditions.

While detailed experimental data for reactions specifically involving the this compound moiety are not available in the provided search results, the established principles of organic chemistry allow for predictions regarding its reactivity. The significant steric bulk of the 2,4-dimethylpentyl group is expected to be a dominant factor controlling both the regioselectivity and stereoselectivity of its reactions.

Regioselectivity and Stereoselectivity in Reactions Involving the this compound Moiety

The regioselectivity and stereoselectivity of chemical reactions are fundamental concepts that dictate the three-dimensional structure of molecules. In the context of reactions involving the this compound moiety, the steric and electronic properties of this branched thiol play a crucial role in determining the outcome of chemical transformations.

The term regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. When a new stereocenter is formed from a prochiral center, the reaction can be diastereoselective, meaning it favors one diastereomer over another.

Influence of Steric Hindrance on Reactivity

The this compound molecule possesses significant steric bulk due to the two isopropyl groups flanking the thiol functional group. This steric hindrance is a key factor influencing its reactivity. In general, increased steric hindrance around a reactive center can decrease the rate of a reaction. For instance, in thiol-ene polymerization reactions, tertiary thiols exhibit slower kinetics compared to primary or secondary thiols. This is attributed to the increased activation energy for the chain transfer step, which is more sensitive to steric effects than the propagation step.

Similarly, in thiol-thioester exchange reactions, the presence of bulky substituents on the thiol can slow down the dynamic bond rearrangement. This is a critical consideration in the design of covalent adaptable networks where the rate of bond exchange is a key parameter.

Diastereoselective Additions to Prochiral Centers

The addition of a thiol to a prochiral center, such as the double bond in an α,β-unsaturated carbonyl compound (a Michael acceptor), can lead to the formation of a new stereocenter. The diastereoselectivity of such reactions is influenced by several factors, including the structure of the thiol and the Michael acceptor, as well as the reaction conditions.

In the case of the Michael addition of thiols to chalcones, for example, the diastereoselectivity of the reaction has been shown to be dependent on the nature of the substituents on the chalcone (B49325) and the pH of the reaction medium. This highlights the interplay of both steric and electronic effects in controlling the stereochemical outcome. The bulky nature of a thiol like this compound would be expected to exert a strong influence on the diastereoselectivity of such additions, favoring the approach of the nucleophile from the less sterically hindered face of the Michael acceptor.

The following table provides a hypothetical illustration of how steric hindrance might influence the diastereomeric ratio in a Michael addition reaction. It is important to note that this is a generalized representation and not based on experimental data for this compound.

| Thiol | Michael Acceptor | Diastereomeric Ratio (Hypothetical) |

| Methanethiol | Cyclohexenone | 1:1 |

| Isopropylthiol | Cyclohexenone | 2:1 |

| This compound | Cyclohexenone | >10:1 |

This hypothetical data illustrates that as the steric bulk of the thiol increases, the preference for the formation of one diastereomer over the other is expected to increase significantly.

Table of Compounds

| Compound Name |

| This compound |

| Methanethiol |

| Isopropylthiol |

| Cyclohexenone |

| Chalcones |

| 2,4-dimethylpentane |

| isobutane |

| propylene |

| n-heptane |

| 2,4-dimethylpentan-3-ol |

| 2-bromo-2,4-dimethylpentane |

| 2,4-dimethylpentan-3-one |

| (Z)-2,2,2-trifluoro-N-methylethan-1-imine oxide |

| propane-2-thione |

| (Z)-2,2,2-trifluoro-N-phenylethan-1-imine oxide |

| 2,4-dimethylpentane-3-thione |

| 1,3,4-thiadiazole |

| 5,6-dihydro-1,3,4-thiadiazin-5-ols |

| 1,3,4-thiadiazin-5-ones |

| I have completed the request to generate an article based on the provided outline and instructions. |

Here is the generated article:

General Principles of Diastereoselective Reactions: The formation of stereoisomers is dependent on the spatial interactions between the inducing stereogenic center and the prochiral reaction center. Effective control of the conformation of the bonds connecting these centers is crucial for achieving high diastereoselectivity, particularly in acyclic substrates.

Thiol-Ene Reactions: The rate of thiol-ene reactions is significantly affected by the substitution pattern of the thiol. Increasing steric hindrance, such as moving from a primary to a tertiary thiol, generally decreases the reaction rate. This effect is particularly pronounced in reactions where the chain transfer step is rate-limiting.

Michael Addition of Thiols: The thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. The reaction is highly efficient and selective, proceeding via the formation of a thiolate that then attacks the Michael acceptor. The stereoselectivity of this addition can be influenced by the structure of the reactants and the reaction conditions.

While detailed experimental data for reactions specifically involving the this compound moiety are not available in the provided search results, the established principles of organic chemistry allow for predictions regarding its reactivity. The significant steric bulk of the 2,4-dimethylpentyl group is expected to be a dominant factor controlling both the regioselectivity and stereoselectivity of its reactions.

Regioselectivity and Stereoselectivity in Reactions Involving the this compound Moiety

The regioselectivity and stereoselectivity of chemical reactions are fundamental concepts that dictate the three-dimensional structure of molecules. In the context of reactions involving the this compound moiety, the steric and electronic properties of this branched thiol play a crucial role in determining the outcome of chemical transformations.

The term regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. When a new stereocenter is formed from a prochiral center, the reaction can be diastereoselective, meaning it favors one diastereomer over another.

Influence of Steric Hindrance on Reactivity

The this compound molecule possesses significant steric bulk due to the two isopropyl groups flanking the thiol functional group. This steric hindrance is a key factor influencing its reactivity. In general, increased steric hindrance around a reactive center can decrease the rate of a reaction. For instance, in thiol-ene polymerization reactions, tertiary thiols exhibit slower kinetics compared to primary or secondary thiols. This is attributed to the increased activation energy for the chain transfer step, which is more sensitive to steric effects than the propagation step.

Similarly, in thiol-thioester exchange reactions, the presence of bulky substituents on the thiol can slow down the dynamic bond rearrangement. This is a critical consideration in the design of covalent adaptable networks where the rate of bond exchange is a key parameter.

Diastereoselective Additions to Prochiral Centers

The addition of a thiol to a prochiral center, such as the double bond in an α,β-unsaturated carbonyl compound (a Michael acceptor), can lead to the formation of a new stereocenter. The diastereoselectivity of such reactions is influenced by several factors, including the structure of the thiol and the Michael acceptor, as well as the reaction conditions.

In the case of the Michael addition of thiols to chalcones, for example, the diastereoselectivity of the reaction has been shown to be dependent on the nature of the substituents on the chalcone and the pH of the reaction medium. This highlights the interplay of both steric and electronic effects in controlling the stereochemical outcome. The bulky nature of a thiol like this compound would be expected to exert a strong influence on the diastereoselectivity of such additions, favoring the approach of the nucleophile from the less sterically hindered face of the Michael acceptor.

The following table provides a hypothetical illustration of how steric hindrance might influence the diastereomeric ratio in a Michael addition reaction. It is important to note that this is a generalized representation and not based on experimental data for this compound.

| Thiol | Michael Acceptor | Diastereomeric Ratio (Hypothetical) |

| Methanethiol | Cyclohexenone | 1:1 |

| Isopropylthiol | Cyclohexenone | 2:1 |

| This compound | Cyclohexenone | >10:1 |

This hypothetical data illustrates that as the steric bulk of the thiol increases, the preference for the formation of one diastereomer over the other is expected to increase significantly.

Table of Compounds

| Compound Name |

| This compound |

| Methanethiol |

| Isopropylthiol |

| Cyclohexenone |

| Chalcones |

| 2,4-dimethylpentane |

| isobutane |

| propylene |

| n-heptane |

| 2,4-dimethylpentan-3-ol |

| 2-bromo-2,4-dimethylpentane |

| 2,4-dimethylpentan-3-one |

| (Z)-2,2,2-trifluoro-N-methylethan-1-imine oxide |

| propane-2-thione |

| (Z)-2,2,2-trifluoro-N-phenylethan-1-imine oxide |

| 2,4-dimethylpentane-3-thione |

| 1,3,4-thiadiazole |

| 5,6-dihydro-1,3,4-thiadiazin-5-ols |

| 1,3,4-thiadiazin-5-ones |

The regioselectivity and stereoselectivity of reactions involving the this compound moiety are critically influenced by the significant steric hindrance imposed by the branched 2,4-dimethylpentyl group. While specific experimental data for this particular thiol is not extensively documented in readily available literature, established principles in organic chemistry concerning sterically hindered thiols allow for well-grounded predictions of its chemical behavior.

General Principles of Diastereoselective Reactions and Steric Influence

Diastereoselectivity in chemical reactions, particularly in acyclic systems, is governed by the spatial and electronic interactions between an existing stereocenter and a newly forming one at a prochiral center. For high diastereoselectivity to be achieved, the conformation of the bonds connecting these centers must be well-controlled.

The reactivity of thiols is known to be sensitive to steric bulk. For instance, in thiol-ene polymerizations, the reaction kinetics are substantially affected by the substitution pattern of the thiol. Tertiary thiols, due to their greater steric hindrance, generally exhibit slower reaction rates compared to primary or secondary thiols. This effect is especially pronounced when the rate-limiting step of the reaction is the chain transfer, which is more susceptible to steric effects. Similarly, in dynamic processes like thiol-thioester exchange, increased steric bulk around the thiol group can decelerate the rate of bond rearrangement.

Regioselectivity in Radical Additions

In the radical addition of thiols to alkenes, the regiochemical outcome is primarily dictated by the stability of the intermediate radical species. For instance, the addition of a thiyl radical to a terminal alkene typically proceeds in an anti-Markovnikov fashion, where the sulfur atom adds to the less substituted carbon. masterorganicchemistry.com This pathway is favored because it leads to the formation of a more stable secondary or tertiary carbon radical. The substantial steric bulk of the this compound moiety would be expected to strongly favor this regioselectivity, as the bulky alkyl group would sterically disfavor approach to the more substituted carbon of the alkene.

Stereoselectivity in Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-S bond-forming reaction. wikipedia.orgsrce.hrmdpi.com When a thiol adds to a prochiral Michael acceptor, a new stereocenter is generated. The diastereoselectivity of this addition is influenced by factors such as the structures of the thiol and the acceptor, as well as the reaction conditions. libretexts.org

The significant steric hindrance of the this compound would likely play a dominant role in controlling the stereochemical outcome of such reactions. The bulky 2,4-dimethylpentyl group can effectively shield one face of the nucleophilic sulfur atom, leading to a preferred direction of attack on the Michael acceptor and resulting in high diastereoselectivity.

While specific experimental data for this compound is unavailable, a hypothetical scenario can illustrate the expected trend.

| Thiol | Michael Acceptor | Hypothetical Diastereomeric Ratio |

|---|---|---|

| Methanethiol | Cyclohexenone | ~1:1 |

| Isopropylthiol | Cyclohexenone | ~3:1 |

| tert-Butylthiol | Cyclohexenone | >10:1 |

| This compound | Cyclohexenone | >15:1 |

This hypothetical table demonstrates that as the steric bulk of the thiol increases, the diastereoselectivity of the Michael addition is expected to increase significantly, with the highly hindered this compound anticipated to give a very high preference for one diastereomer.

Computational and Theoretical Investigations on 2,4 Dimethylpentane 3 Thiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4-dimethylpentane-3-thiol, these calculations can provide insights into its geometry, stability of different conformations, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a robust method for determining the electronic structure and, consequently, the geometry of molecules. For this compound, a key area of investigation would be its conformational landscape. The rotation around the C2-C3 and C3-C4 bonds would be of particular interest due to the steric hindrance imposed by the bulky isopropyl groups flanking the thiol-bearing carbon.

A conformational analysis using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would likely reveal several local energy minima. The most stable conformer would be the one that minimizes the steric repulsion between the two isopropyl groups. This would likely involve a staggered arrangement of the substituents along the pentane (B18724) backbone. The dihedral angles defining the orientation of the thiol group (-SH) relative to the carbon backbone would also be critical in determining conformational energies. It is expected that the gauche and anti-conformers with respect to the S-H bond and the adjacent C-H bonds would have distinct energy levels.

Table 1: Predicted Low-Energy Conformers of this compound and their Relative Energies from a Hypothetical DFT Calculation.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 |

| Gauche (+) | ~+60° | 0.85 |

| Gauche (-) | ~-60° | 0.85 |

Note: This table is illustrative and based on general principles of conformational analysis for branched alkanes. Actual values would require specific DFT calculations.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic data, which can be compared with experimental results for validation.

NMR Chemical Shifts: The calculation of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. For this compound, one would expect distinct signals for the different types of protons and carbons. For instance, the proton of the thiol group (-SH) would have a characteristic chemical shift, though its position can be influenced by solvent and concentration. The symmetry in the molecule would lead to fewer unique signals than the total number of atoms might suggest. For example, the four methyl groups attached to C2 and C4 are chemically equivalent.

Vibrational Frequencies: The calculation of the Hessian matrix provides the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. A key vibrational mode for this compound would be the S-H stretching frequency, typically observed in the range of 2550-2600 cm⁻¹. Other characteristic vibrations would include C-H stretching and bending modes. Comparing calculated frequencies with experimental IR spectra is a common method for identifying a compound.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| S-H Stretch | 2550 - 2600 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C-H Bend | 1350 - 1480 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of this compound over time. nih.gov By simulating a system of many molecules, one can study bulk properties and intermolecular interactions. A typical MD simulation would use a force field (e.g., OPLS-AA or CHARMM) to model the interactions between atoms.

For this compound, MD simulations would be valuable for:

Conformational Sampling: While DFT can identify energy minima, MD simulations can explore the conformational space more broadly and determine the populations of different conformers at a given temperature. acs.org This would provide a more realistic picture of the molecule's flexibility.

Liquid Properties: Simulations of liquid this compound could be used to calculate properties such as density, viscosity, and diffusion coefficients.

Intermolecular Interactions: MD simulations can reveal the nature of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonding involving the thiol group. The simulations could quantify the radial distribution functions between different parts of the molecules, offering insight into the liquid structure. su.se

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. For this compound, several types of reactions could be modeled.

Oxidation: Thiols can be oxidized to various products, such as disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. DFT calculations can be used to model the reaction pathways for these oxidation processes, for example, with common oxidants like hydrogen peroxide. whiterose.ac.uk The calculations would involve locating the transition state structures for each step and determining the activation energies, which would indicate the most likely reaction pathway. whiterose.ac.ukrsc.org

Radical Reactions: The S-H bond in thiols can be homolytically cleaved to form a thiyl radical. Computational modeling can predict the bond dissociation energy (BDE) of the S-H bond, providing a measure of the ease of radical formation. The subsequent reactions of the thiyl radical, such as addition to double bonds, could also be investigated. nih.gov

Table 3: Hypothetical Calculated Activation Energies for the Oxidation of this compound by Hydrogen Peroxide.

| Reaction Step | Product | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Thiol to Sulfenic Acid | 2,4-Dimethylpentane-3-sulfenic acid | 15-20 |

| Sulfenic Acid to Sulfinic Acid | 2,4-Dimethylpentane-3-sulfinic acid | 10-15 |

Note: These values are illustrative and based on general knowledge of thiol oxidation. Actual values would require specific calculations.

Implicit Solvent Models (e.g., COSMO, PCM) for Simulating Solvation Effects

The properties and reactivity of a molecule can be significantly influenced by the solvent. Implicit solvent models are a computationally efficient way to account for these effects. researchgate.net Models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) treat the solvent as a continuous medium with a specific dielectric constant. acs.orgacs.org

For this compound, these models would be applied to:

Recalculate Conformational Energies: The relative energies of different conformers can change in solution compared to the gas phase. An implicit solvent model would be used in conjunction with DFT to determine the most stable conformer in a given solvent.

Model Reaction Energetics in Solution: The activation energies and reaction energies of chemical reactions can be significantly altered by the solvent. Applying an implicit solvent model to the calculation of reaction pathways would provide more realistic predictions of reaction rates and equilibria in solution. acs.orgaau.dk For example, polar solvents might stabilize charged intermediates or transition states, thereby lowering the activation energy. researchgate.net

Applications in Advanced Materials Science and Functional Molecule Design with 2,4 Dimethylpentane 3 Thiol

Fabrication of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The formation of self-assembled monolayers (SAMs) by alkanethiols on noble metal surfaces, such as gold, is a well-documented phenomenon driven by the strong affinity between sulfur and the metal. lookchem.comrsc.org While specific studies on 2,4-Dimethylpentane-3-thiol are not available, the behavior of other branched thiols provides a basis for predicting its properties in SAM formation. acs.orgutwente.nl

The adsorption of thiols onto a metal surface is a complex process influenced by both the thiol's chemical structure and the surrounding environment. The initial step involves the chemisorption of the thiol headgroup onto the metal, followed by a slower organization of the alkyl chains to maximize van der Waals interactions.

For branched thiols like this compound, the bulky nature of the molecule is expected to significantly impact both the kinetics and thermodynamics of SAM formation. Steric hindrance between adjacent molecules can slow down the self-assembly process and may result in a less ordered monolayer compared to those formed from linear alkanethiols. acs.orgnih.gov The kinetics of SAM formation can be monitored using techniques such as surface plasmon resonance or quartz crystal microbalance.

Table 1: Hypothetical Adsorption Kinetic Parameters for this compound on Gold

| Parameter | Hypothetical Value | Description |

| Adsorption Rate Constant (k_ads) | 1 x 10^4 M⁻¹s⁻¹ | Represents the initial rate of thiol binding to the gold surface. This value is likely lower than for linear thiols due to steric hindrance. |

| Desorption Rate Constant (k_des) | 5 x 10⁻⁴ s⁻¹ | Represents the rate at which adsorbed molecules detach from the surface. |

| Equilibrium Constant (K_eq) | 2 x 10^7 M⁻¹ | The ratio of k_ads to k_des, indicating the overall strength of the thiol-surface interaction. |

| Gibbs Free Energy of Adsorption (ΔG_ads) | -42 kJ/mol | The thermodynamic driving force for the self-assembly process. A negative value indicates a spontaneous process. |

Note: The data in this table are illustrative and not based on experimental results for this compound.

The surface properties of a material, such as its wettability and chemical reactivity, can be precisely controlled by the terminal functional groups of the molecules forming the SAM. acs.org While this compound itself presents a non-polar, hydrocarbon surface, its structure could be modified to include various functional groups.

The branched nature of this compound would likely lead to a lower packing density on the surface compared to linear thiols. acs.org This could be advantageous in applications where the accessibility of the underlying substrate is desired or where the introduction of larger functional groups is necessary. The steric bulk could also influence the orientation of the molecules on the surface, potentially leading to a more upright orientation of the alkyl chains. acs.org

Table 2: Predicted Surface Properties of a SAM formed from this compound on Gold

| Property | Predicted Characteristic | Rationale |

| Water Contact Angle | ~105° | The hydrophobic nature of the dimethylpentane group would lead to a water-repellent surface. |

| Surface Coverage | Lower than n-alkanethiols | Steric hindrance from the branched structure would prevent dense packing. acs.org |

| Monolayer Thickness | ~0.6 nm | Estimated based on the length of the molecule in a tilted orientation. |

| Surface Roughness | Potentially higher | The less ordered packing could result in a rougher surface at the molecular level. |

Note: The data in this table are predictive and not based on experimental measurements for this compound.

Role in Polymer Chemistry and Nanocomposite Materials

Thiols are versatile functional groups in polymer chemistry, particularly in "click" reactions such as thiol-ene and thiol-yne chemistry. These reactions are known for their high efficiency, selectivity, and tolerance to a wide range of functional groups. researchgate.net

While there is no specific literature on the use of this compound in thiol-click systems, its structure suggests potential as a chain transfer agent or as a monofunctional thiol in such reactions. In a thiol-ene polymerization, a thiol reacts with an alkene in the presence of a radical initiator to form a thioether linkage. The branched structure of this compound could influence the reactivity of the thiol group and the properties of the resulting polymer.

The incorporation of specific thiol monomers into a polymer network allows for the tuning of its mechanical and chemical properties. The use of a branched thiol like this compound could introduce a higher degree of free volume into the polymer network, potentially leading to a lower glass transition temperature and increased flexibility compared to networks crosslinked with linear thiols. The steric bulk of the dimethylpentyl group could also affect the network's swelling behavior in various solvents.

Precursor in the Synthesis of Specialty Intermediates and Derivatives

Thiols are valuable intermediates in organic synthesis. They can be readily alkylated to form thioethers or oxidized to form disulfides, sulfoxides, or sulfonic acids. wikipedia.org While there are no specific examples in the literature of this compound being used as a precursor, its structure could be of interest in the synthesis of specialty chemicals. For instance, it could be used to introduce a bulky, sterically hindered group into a target molecule, which could be useful in the design of catalysts or ligands with specific steric and electronic properties. The synthesis of related branched thiols like 3-Methyl-2-butanethiol is documented and suggests potential synthetic routes. chemicalbook.com

Synthesis of Metal Xanthates and Dithiocarbamates with Branched Alkyl Chains

The synthesis of metal xanthates and dithiocarbamates is a cornerstone of coordination chemistry, with applications ranging from mineral flotation to materials science. The incorporation of branched alkyl chains, such as the one present in this compound, can significantly influence the physicochemical properties of the resulting metal complexes.

Metal xanthates are typically synthesized from the reaction of an alcohol with carbon disulfide in the presence of a base, followed by the introduction of a metal salt. Similarly, dithiocarbamates are commonly prepared from a primary or secondary amine, carbon disulfide, and a base, followed by reaction with a metal salt. nih.govnih.gov The alkyl group from the alcohol or the substituent on the amine becomes an integral part of the ligand structure, and its nature can dictate the solubility, thermal stability, and decomposition pathways of the final metal complex. nii.ac.jp

Research into the thermal decomposition of zinc (II) xanthates has revealed a notable trend related to the structure of the alkyl group. While an increase in the length of linear alkyl chains leads to a higher thermal decomposition temperature, the opposite effect is observed for branched alkyl chains. nii.ac.jp An increase in the chain length of branched alkyl zinc xanthates results in a decrease in their thermal decomposition temperature. nii.ac.jp This phenomenon is attributed to the steric hindrance and the different hyperconjugative and inductive effects of branched chains.

The use of this compound as a precursor for xanthate-like or dithiocarbamate-like ligands could therefore offer a means to fine-tune the properties of the corresponding metal complexes. The highly branched structure of this compound could lead to metal complexes with enhanced solubility in organic solvents and lower decomposition temperatures, which is a desirable characteristic for their use as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. core.ac.ukresearchgate.net

Table 1: Effect of Alkyl Chain Branching on the Decomposition Temperature of Zinc Xanthates

| Alkyl Group | Structure | Decomposition Temperature (°C) |

| Ethyl | Linear | Increases with chain length |

| Isopropyl | Branched | Decreases with chain length |

| tert-Butyl | Branched | Decreases with chain length |

Note: This table illustrates a general trend observed for linear versus branched alkyl xanthates and is not based on specific data for this compound.

Chiral Building Blocks for Complex Molecule Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric synthesis, a field that heavily relies on the use of chiral building blocks, auxiliaries, and catalysts. nih.gov Chiral thiols, in particular, have emerged as valuable tools in this domain, participating in a variety of stereoselective transformations. researchgate.net

A chiral building block is an enantiomerically pure compound that is incorporated into the structure of a larger, more complex target molecule. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, terpenes, and carbohydrates that serve as starting materials for the synthesis of complex chiral molecules. youtube.com In addition to the natural chiral pool, synthetic chiral molecules can also serve as valuable building blocks.

Furthermore, chiral thiols can be employed as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recycled. youtube.com The use of chiral auxiliaries is a powerful and reliable method for controlling stereochemistry in organic synthesis. youtube.com

While there is no specific literature detailing the use of this compound in this capacity, the principles of asymmetric synthesis suggest its potential. Its application would depend on the development of methods to resolve its enantiomers and its successful implementation in stereoselective reactions.

Table 2: Representative Chiral Thiols in Asymmetric Synthesis

| Chiral Thiol | Application |

| N-acetyl-L-cysteine (NAC) | Chiral derivatizing agent for HPLC |

| N-acetyl-D-penicillamine (NAP) | Chiral derivatizing agent for HPLC |

| Isobutyryl-L-cysteine (IBLC) | Chiral derivatizing agent for HPLC |

| N-(tert-butoxycarbonyl)-L-cysteine methyl ester (NBC) | Chiral derivatizing agent for HPLC |

Note: This table provides examples of established chiral thiols and their applications to illustrate the context for the potential use of this compound.

Environmental Distribution and Biotransformation Studies of 2,4 Dimethylpentane 3 Thiol

Detection and Quantification in Environmental Matrices as a Volatile Sulfur Compound (VSC)

The detection and quantification of VSCs like 2,4-Dimethylpentane-3-thiol in environmental matrices such as air and water are challenging due to their low concentrations, high volatility, and potential for matrix effects. diva-portal.org Various analytical techniques are employed for the determination of VSCs, with gas chromatography (GC) being a primary method.

Analytical Methods:

Commonly, pre-concentration techniques are necessary to achieve the low detection limits required for environmental monitoring. nih.govresearchgate.net Solid-phase microextraction (SPME) with specific fiber coatings, such as Carboxen-polydimethylsiloxane, has been successfully used to extract a range of VSCs from complex gaseous samples. diva-portal.org Following extraction, analysis is typically performed using GC coupled with a mass spectrometer (MS) or a flame photometric detector (FPD), which is selective for sulfur compounds. nih.govmdpi.com For water samples, membrane extraction combined with sorption on materials like silver sulfide (B99878) (Ag2S) followed by thermodesorption-GC-MS has been shown to be effective for a variety of thiols and other sulfur compounds. researchgate.net

While no studies were found that specifically report the detection of this compound in the environment, the methodologies described are capable of identifying and quantifying a broad range of VSCs. For instance, a GC technique involving trapping on Tenax GC at cryogenic temperatures has been used to measure various thiols, sulfides, and disulfides in the air at parts-per-trillion levels. nih.gov The table below summarizes common analytical approaches for VSC determination.

Table 1: Analytical Methods for Volatile Sulfur Compounds

| Analytical Technique | Sample Matrix | Detection Limit | Reference |

| GC-FPD with Tenax Trapping | Air | parts per trillion | nih.gov |

| SPME-GC-MS | Gaseous Samples | pptv range | diva-portal.org |

| Membrane Extraction-Sorption-GC-MS | Water | 0.01 - 2.4 µg/L | researchgate.net |

The presence of other organic compounds in environmental samples can lead to matrix effects, potentially affecting the accuracy of quantification. diva-portal.org Therefore, methods like standard addition are often necessary for reliable measurements in complex matrices. diva-portal.org

Abiotic Degradation Pathways in Environmental Systems

The abiotic degradation of this compound in the environment is expected to be driven by processes such as photolysis and hydrolysis, which are significant for other thiols. rsc.orgviu.ca The branched alkane structure of the molecule will also influence its reactivity.

Photodegradation: